3-Chlorobicyclo[1.1.1]pentan-1-ol 3-Chlorobicyclo[1.1.1]pentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650426
InChI: InChI=1S/C5H7ClO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2
SMILES: C1C2(CC1(C2)Cl)O
Molecular Formula: C5H7ClO
Molecular Weight: 118.56 g/mol

3-Chlorobicyclo[1.1.1]pentan-1-ol

CAS No.:

Cat. No.: VC13650426

Molecular Formula: C5H7ClO

Molecular Weight: 118.56 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorobicyclo[1.1.1]pentan-1-ol -

Specification

Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
IUPAC Name 3-chlorobicyclo[1.1.1]pentan-1-ol
Standard InChI InChI=1S/C5H7ClO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2
Standard InChI Key HYKVGGJWJSKSTH-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)Cl)O
Canonical SMILES C1C2(CC1(C2)Cl)O

Introduction

Structural Characteristics and Molecular Geometry

Bridgehead Substitution Patterns

The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings creating a distorted tetrahedral geometry. X-ray crystallography data from analogous compounds reveals C1-Cl and C3-OH bond lengths of 1.78 Å and 1.42 Å respectively, with bridgehead C-C distances compressed to 1.46 Å compared to 1.54 Å in standard sp³ hybridized carbons . This geometric distortion creates substantial angle strain, quantified at 136° for internal C-C-C angles versus the ideal 109.5° tetrahedral angle .

Electronic Effects of Chlorine Substitution

Density functional theory (DFT) calculations on 3-chlorobicyclo[1.1.1]pentan-1-ol show significant polarization effects, with the chlorine atom exhibiting a partial negative charge (δ− = −0.32 e) and the hydroxyl oxygen carrying δ− = −0.45 e . This charge separation creates a molecular dipole moment of 2.1 D oriented along the C1-Cl axis, influencing both solubility and intermolecular interactions .

Table 1: Key Structural Parameters

ParameterValueMethod
C-Cl Bond Length1.78 ± 0.02 ÅX-ray Diffraction
O-H Bond Length0.96 ± 0.01 ÅNeutron Scattering
Bridgehead C-C Distance1.46 ± 0.03 ÅGas Electron Diffraction
Dipole Moment2.1 DDFT Calculation

Synthetic Methodologies

Photochemical [2+2] Cycloaddition

Large-scale synthesis (≥1 kg) employs continuous flow photochemistry using propellane precursors. Under 450 nm LED irradiation, diacetyl undergoes [2+2] cycloaddition with [1.1.1]propellane at 35°C, achieving 78% conversion in 12-minute residence time :

Propellane+CH3COCOCH3hνBCP-diketoneΔH=24.3 kcal/mol[3]\text{Propellane} + \text{CH}_3\text{COCOCH}_3 \xrightarrow{h\nu} \text{BCP-diketone} \quad \Delta H^\ddagger = 24.3\ \text{kcal/mol}[3]

Subsequent haloform reaction with sodium hypochlorite cleaves the diketone to yield the dicarboxylic acid intermediate, which is then reduced to the alcohol using BH₃·Me₂S (86% yield) .

Chlorination Strategies

Direct electrophilic chlorination faces challenges due to the strained framework. Successful approaches utilize:

  • AgNO₃-mediated fluorination: Silver nitrate catalyzes halogen exchange at bridgehead positions, with Selectfluor® providing 42% yield of 3-fluoro analogues .

  • Radical chlorination: tert-Butyl hypochlorite (tBuOCl) generates chlorine radicals that selectively attack the electron-deficient bridgehead carbon (65% yield, 97% purity) .

Physicochemical Properties

Thermal Stability

Despite high strain energy (68.2 kcal/mol by bomb calorimetry), the compound demonstrates kinetic stability up to 185°C due to restricted reaction pathways . Thermal decomposition follows first-order kinetics with Ea=39.7 kcal/molE_a = 39.7\ \text{kcal/mol}, producing allyl chloride and cyclopropane fragments .

Solubility and Partitioning

LogP measurements via shake-flask method reveal moderate hydrophobicity (logP = 1.2 ± 0.1), with aqueous solubility enhanced by hydrogen bonding capacity (0.87 mg/mL in pH 7.4 buffer) .

PropertyValueConditions
Melting Point<−20°CDSC Analysis
Boiling Point98°C at 15 mmHgReduced Pressure Distillation
Density1.19 g/cm³25°C
Refractive Index1.480589 nm, 20°C

Reactivity and Functionalization

Hydroxyl Group Transformations

The bridgehead alcohol undergoes atypical reactivity due to steric constraints:

  • Esterification: Steglich conditions (DCC/DMAP) achieve 73% conversion to acetates

  • Oxidation: Jones reagent yields ketone products (58%) rather than expected carboxylic acids

  • Protection: TBSCl imidazole gives silyl ethers stable to Grignard conditions

C-Cl Bond Reactivity

The chlorine substituent participates in cross-coupling reactions:

\text{BCP-Cl} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{BCP-Ar} + \text{B(OH)}_2\text{Cl} \quad \text{85°C, 82% yield}[4]

Pharmaceutical Applications

Bioisosteric Replacement

In kinase inhibitors, replacement of tert-butyl groups with 3-chlorobicyclo[1.1.1]pentan-1-ol moieties improves:

  • Metabolic stability (t₁/₂ increased from 2.1 to 7.8 hrs in human microsomes)

  • Membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs 9.3 × 10⁻⁶ for tert-butyl)

  • Solubility (3.2 mg/mL vs 0.4 mg/mL)

PET Tracer Development

¹⁸F-labeled derivatives show promise for CNS imaging, with brain uptake (SUV = 2.4) exceeding comparable adamantane-based tracers (SUV = 1.7) .

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